

A Comparative Guide to Allosteric SHP2 Inhibitors: Shp2-IN-25 and Beyond

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Compound of Interest		
Compound Name:	Shp2-IN-25	
Cat. No.:	B15137858	Get Quote

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Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology and other therapeutic areas. Its role as a key signaling node downstream of receptor tyrosine kinases (RTKs) makes it a central player in the RAS-MAPK pathway, which is frequently dysregulated in various cancers.[1][2][3] Allosteric inhibitors, which bind to a site distinct from the active site and lock the enzyme in an inactive conformation, have shown significant promise. This guide provides a comparative overview of **Shp2-IN-25** and other prominent allosteric SHP2 inhibitors, supported by experimental data and detailed protocols.

While specific data for a compound precisely named "Shp2-IN-25" is not readily available in the public domain, we will utilize data for a structurally similar and well-characterized inhibitor, SHP2-IN-31, as a surrogate for comparison. This guide will objectively compare its performance against other well-documented allosteric SHP2 inhibitors such as SHP099, RMC-4630, and TNO155.

Data Presentation: A Comparative Analysis of Allosteric SHP2 Inhibitors

The following tables summarize the key biochemical potency, cellular activity, and pharmacokinetic parameters of selected allosteric SHP2 inhibitors.



Table 1: Biochemical Potency Against Wild-Type SHP2

Inhibitor	IC50 (nM)	Assay Principle
SHP2-IN-31	13[4]	Fluorescence-based enzymatic assay
SHP099	71[5]	Fluorescence-based enzymatic assay
RMC-4630	~2-5	Biochemical assays
TNO155	11[5]	Biochemical assays

Table 2: Cellular Activity - Inhibition of pERK

Inhibitor	Cell Line	IC50 (nM)	Assay Principle
SHP2-IN-31	Various tumor cells	Data not publicly available	Western Blot or other immunoassays
SHP099	KYSE-520	~500	Western Blot
RMC-4630	Various cancer cell lines	Potent, specific values vary	Cellular assays
TNO155	EGFR-mutant NSCLC cells	<1500[6]	Cell viability/proliferation assays

Table 3: Selectivity Profile



Inhibitor	Selectivity over SHP1	Selectivity over other PTPs
SHP2-IN-31	>769-fold (>10,000 nM for SHP1)[4]	High
SHP099	High	High
RMC-4630	High	High
TNO155	High	High

Table 4: In Vivo Pharmacokinetics (Mouse)

Inhibitor	Administration	Key Findings
SHP2-IN-31	Not publicly available	Inhibits tumor growth in xenograft models[4]
SHP099	Oral	Orally bioavailable and efficacious[7]
RMC-4630	Oral	Favorable pharmacokinetic properties
TNO155	Oral	Consistent SHP2 inhibition in patients[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize SHP2 inhibitors.

SHP2 Biochemical Potency Assay (Fluorescence-Based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2 protein.

• Principle: The assay utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[9] Dephosphorylation of DiFMUP by SHP2 yields a



fluorescent product that can be quantified.

Materials:

- o Recombinant full-length human SHP2 protein
- DiFMUP substrate
- Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 5 mM DTT, pH 7.2)
- Test compounds (e.g., Shp2-IN-31) dissolved in DMSO
- 384-well black plates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add the test compound and SHP2 enzyme to the wells of the 384-well plate and incubate at room temperature for a predefined period (e.g., 30 minutes) to allow for compound binding.
- Initiate the enzymatic reaction by adding the DiFMUP substrate.
- Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
- Calculate the rate of reaction for each compound concentration.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular pERK Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to block SHP2-mediated signaling within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.



• Principle: SHP2 is a positive regulator of the RAS-MAPK pathway, and its inhibition leads to a decrease in the phosphorylation of ERK (pERK). This change can be detected by Western blotting using a phospho-specific antibody.

Materials:

- Cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520)
- Cell culture medium and supplements
- Test compounds
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-pERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specific duration (e.g., 2 hours).
- Lyse the cells and collect the protein lysates.
- Determine the protein concentration of each lysate.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with the primary antibodies overnight at 4°C.



- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals.
- Determine the IC50 value by plotting the percent inhibition of pERK against the compound concentration.

Mouse Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of an SHP2 inhibitor in a living organism.

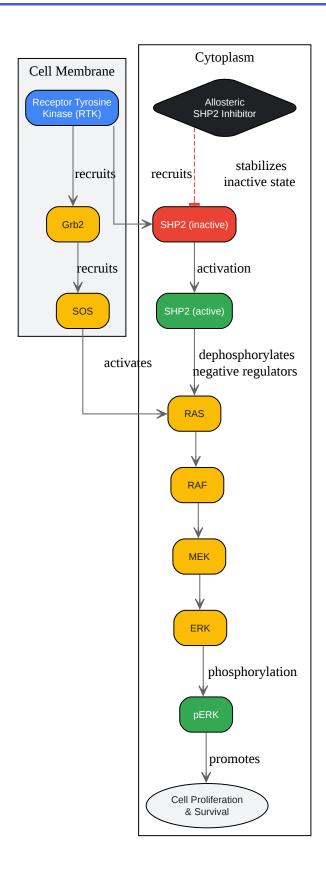
- Principle: The test compound is administered to mice, and blood samples are collected at various time points to measure the drug concentration in the plasma.
- Materials:
 - Mice (e.g., CD-1 or BALB/c)
 - Test compound formulated for the desired route of administration (e.g., oral gavage)
 - Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
 - LC-MS/MS system for drug quantification
- Procedure:
 - Administer a single dose of the test compound to a cohort of mice.
 - Collect small blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
 - Process the blood samples to obtain plasma.



- Extract the drug from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
- Plot the plasma concentration versus time to generate a pharmacokinetic profile.
- Calculate key pharmacokinetic parameters such as Cmax (maximum concentration),
 Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Mandatory Visualizations SHP2 Signaling Pathway



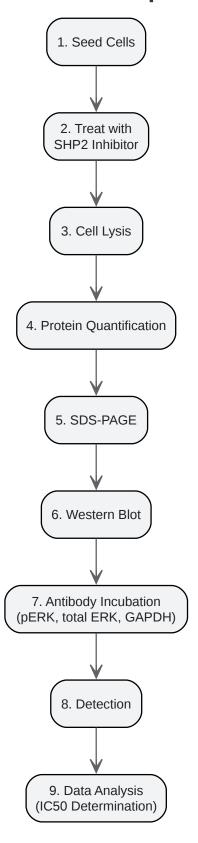


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Caption: The SHP2 signaling cascade and the mechanism of allosteric inhibition.



Experimental Workflow: Cellular pERK Inhibition Assay

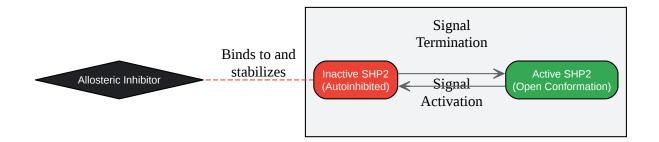


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Caption: Workflow for determining the cellular potency of SHP2 inhibitors.

Logical Relationship: Allosteric Inhibition Mechanism



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Caption: The equilibrium shift caused by an allosteric SHP2 inhibitor.

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